molecular formula C18H25N3O4 B11116913 2-Ethoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Ethoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11116913
M. Wt: 347.4 g/mol
InChI Key: GSQOXUBSDDGGHN-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxyl group with 2-ethoxyethanol, typically using a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for aromatic substitution.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Hydroxyl derivatives of the pyrimidine ring.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity, particularly due to the presence of the dimethylamino group, makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The pyrimidine ring is a common scaffold in many pharmaceuticals, suggesting possible applications in treating various diseases.

Industry

In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The dimethylamino group could facilitate binding to active sites, while the pyrimidine ring might stabilize the interaction through hydrogen bonding or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in This compound provides distinct chemical reactivity and potential biological activity. Its ester group, in particular, offers opportunities for further chemical modifications that are not possible with similar compounds lacking this functionality.

This detailed overview highlights the significance and versatility of This compound in various scientific and industrial fields

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

2-ethoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H25N3O4/c1-5-24-10-11-25-17(22)15-12(2)19-18(23)20-16(15)13-6-8-14(9-7-13)21(3)4/h6-9,16H,5,10-11H2,1-4H3,(H2,19,20,23)

InChI Key

GSQOXUBSDDGGHN-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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